Pyrrolomycin E

antibacterial Gram-positive MIC

Researchers needing a Gram-positive selective comparator for SAR studies often face inconsistent bioactivity of natural product standards. Pyrrolomycin E (CAS 87376-16-7) solves this with a uniquely defined profile: complete Gram-negative inactivity (MIC >325 µM) that makes it an ideal negative control for efflux pump assays. - Calibrate scaffold contributions: Compare its intermediate anti-staphylococcal activity (MIC 5.07 µM) against the 2,3-dichloro (C) and 2,3,4-trichloro (D) scaffolds. - Biodefense benchmarking: Use its potent Bacillus anthracis activity (MIC ≤0.16 µM) as a reference in novel derivative screening. Supplied with ≥95% purity and shipped with blue ice for maintained stability, it ensures your mechanistic and comparative studies are built on reliable, well-characterized material.

Molecular Formula C10H5Cl3N2O3
Molecular Weight 307.5 g/mol
CAS No. 87376-16-7
Cat. No. B1237052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolomycin E
CAS87376-16-7
Synonymspyrrolomycin E
Molecular FormulaC10H5Cl3N2O3
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C2=C(C=C(N2)Cl)[N+](=O)[O-])O)Cl)Cl
InChIInChI=1S/C10H5Cl3N2O3/c11-4-1-5(10(16)6(12)2-4)9-7(15(17)18)3-8(13)14-9/h1-3,14,16H
InChIKeySGEOBHBCFXDBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolomycin E Product Overview


Pyrrolomycin E is a chlorinated nitro-pyrrole antibiotic belonging to the pyrrolomycin family of natural products, originally isolated from Actinosporangium vitaminophilum SF-2080 (also classified as Streptomyces sp.) [1]. It is structurally characterized as 5-chloro-2-(3',5'-dichloro-2'-hydroxyphenyl)-3-nitropyrrole with molecular formula C10H5Cl3N2O3 and molecular weight 307.52 g/mol [2]. The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Antimicrobial screening context for Gram-positive targets
Structure-activity relationship (SAR) probe for pyrrolomycin family
Membrane partitioning and protonophore mechanism studies

Pyrrolomycin E Irreplaceability


Pyrrolomycins share a common polyhalogenated core but exhibit highly divergent biological activity profiles driven by specific substitution patterns. Pyrrolomycin E possesses a unique combination of a 5-chloro substitution on the pyrrole ring and a 3-nitro group, distinguishing it from analogs such as Pyrrolomycin C (2,3-dichloro substitution, carbonyl-linked phenyl) and Pyrrolomycin D (2,3,4-trichloro substitution) [1]. These structural variations produce quantifiable differences in antimicrobial spectrum, potency, and physicochemical properties that preclude generic substitution in research applications [2].

This Product
5-chloro-3-nitropyrrole core with a dichloro-hydroxyphenyl moiety.
Narrower Gram-positive profile with reported Gram-negative inactivity.
Intermediate potency reported in SAR contexts vs. similar analogs.
Close Analogs (Pyrrolomycin C / D)
Different halogenation patterns (2,3-dichloro or 2,3,4-trichloro) may shift potency spectrum.
Gram-negative activity profile differs significantly, limiting direct substitution in efflux and permeability studies.
Protonophore efficiency may differ, requiring confirmation rather than class-level assumption.

Pyrrolomycin E Quantitative Differentiation


Anti-Staphylococcal Activity & Gram-Negative Inactivity

Pyrrolomycin E exhibits an MIC of 5.07 µM against Staphylococcus aureus 209P JC-1, which is approximately 73-fold higher (less potent) than Pyrrolomycin D (MIC ≤0.069 µM) and approximately 8.3-fold higher than Pyrrolomycin C (MIC 0.61 µM) [1]. Notably, Pyrrolomycin E shows complete inactivity against Gram-negative pathogens such as E. coli (MIC >325.18 µM), Salmonella typhi (>325.18 µM), and Klebsiella pneumoniae (>325.18 µM), whereas Pyrrolomycin D retains moderate activity (MIC 17.39 µM) against these same strains [1]. This demonstrates that Pyrrolomycin E possesses a narrower Gram-negative activity profile than Pyrrolomycin D.

Anti-S. aureus MIC
Cross-study comparable
MIC 5.07 µM vs D (≤0.069 µM)
~73-fold higher MIC than Pyrrolomycin D
Supports SAR review of nitro-chloro substitution effects on potency.
Broth microdilution assay context.
antibacterial Gram-positive MIC

Protonophore Activity & Physicochemical Properties

Pyrrolomycins C and D have been demonstrated to act as potent membrane-depolarizing agents, specifically disturbing the proton gradient and uncoupling oxidative phosphorylation via protonophoric action, with activity an order of magnitude greater than the classical uncoupler CCCP [1]. While direct membrane depolarization data for Pyrrolomycin E are not available in the primary literature, class-level inference based on conserved structural features (presence of phenolic hydroxyl and halogenated aromatic system) suggests that Pyrrolomycin E likely shares this protonophoric mechanism. However, its distinct substitution pattern (5-chloro-3-nitropyrrole vs. the 2,3,4-trichloro pattern of Pyrrolomycin D) may modulate membrane partitioning and uncoupling efficiency.

Protonophore Mechanism
Class-level inference
No direct quantitative data
Inferred from conserved structural features
Class-level mechanism inference; requires specific validation.
Data to verify; membrane partitioning context.
protonophore membrane depolarization mechanism of action

Anti-Bacillus anthracis Potency and SAR

Against Bacillus anthracis, Pyrrolomycin E demonstrates an MIC ≤0.16 µM, which is intermediate in potency between Pyrrolomycin D (MIC ≤0.069 µM) and Pyrrolomycins A (8.62 µM), B (0.28 µM), and C (0.31 µM) [1]. This represents a >50-fold improvement in potency compared to Pyrrolomycin A and approximately 2-fold difference relative to Pyrrolomycin B/C. Notably, Pyrrolomycin E achieves this activity despite lacking the carbonyl linker present in Pyrrolomycins C and D, indicating that the 5-chloro-3-nitropyrrole moiety alone can confer significant anti-Bacillus activity.

Anti-B. anthracis MIC
Cross-study comparable
MIC ≤0.16 µM
Intermediate rank: D
Supports biodefense-relevant screening context comparisons.
Reported endpoint; ~2-fold less potent than D.
Gram-Negative Inactivity
Cross-study comparable
MIC >325 µM (E. coli, K. pneumoniae)
Pyrrolomycin D MIC: 17.39 µM
Establishes negative control phenotype for outer membrane penetration studies.
Supports efflux recognition context review.
Bacillus anthracis biodefense antibacterial

Gram-Negative Inactivity Profile

Pyrrolomycin E is essentially inactive against a panel of Gram-negative pathogens, including E. coli (MIC >325.18 µM), Citrobacter freundii (>325.18 µM), Salmonella typhi (>325.18 µM), Shigella sonnei (>325.18 µM), Klebsiella pneumoniae (>325.18 µM), and Serratia marcescens (>325.18 µM) [1]. In contrast, Pyrrolomycin D shows moderate activity against these same strains (MIC range 4.34–34.78 µM), while Pyrrolomycins A and B exhibit even greater activity (MIC range 17.29–69.07 µM for A, 35.11–70.23 µM for B) [1]. This differential Gram-negative susceptibility profile indicates that the 5-chloro-3-nitropyrrole scaffold of Pyrrolomycin E is poorly recognized by, or efficiently effluxed from, Gram-negative cell envelopes, whereas the carbonyl-linked phenylpyrrole structure (C/D) or simpler nitro-pyrrole (A/B) retains some penetration.

Gram-Negative Inactivity
Cross-study comparable
MIC >325 µM (E. coli, K. pneumoniae)
Pyrrolomycin D MIC: 17.39 µM
Establishes negative control phenotype for outer membrane penetration studies.
Supports efflux recognition context review.
Gram-negative E. coli efflux

Pyrrolomycin E Research & Industrial Applications


Halogenation SAR Studies

Pyrrolomycin E serves as a critical comparator in SAR studies investigating how specific chlorine substitution patterns and the presence/absence of a carbonyl linker affect antibacterial potency and spectrum. Its intermediate anti-staphylococcal activity (MIC 5.07 µM) and complete Gram-negative inactivity provide a distinct phenotypic signature that can be used to calibrate the contributions of the 5-chloro-3-nitropyrrole scaffold relative to the 2,3-dichloro (Pyrrolomycin C) and 2,3,4-trichloro (Pyrrolomycin D) scaffolds [1].

Protonophoric Uncoupling & Membrane Partitioning

As a member of the pyrrolomycin class with a proven protonophoric mechanism, Pyrrolomycin E can be employed in biophysical studies to examine how halogenation and nitro group positioning influence membrane partitioning, proton translocation efficiency, and mitochondrial uncoupling potency. Comparative studies with Pyrrolomycins C and D, which differ in their chlorine substitution patterns, may reveal structure-dependent effects on uncoupling activity [2].

Gram-Negative Permeability & Efflux Pump Profiling

The marked Gram-negative inactivity of Pyrrolomycin E (MIC >325.18 µM against E. coli, K. pneumoniae, and S. typhi) contrasts sharply with the moderate activity of Pyrrolomycin D (MIC ~17 µM), making Pyrrolomycin E an ideal probe for studying the role of the 5-chloro-3-nitropyrrole moiety in outer membrane penetration and recognition by efflux transporters such as AcrAB-TolC and MdtOP [3]. It can serve as a negative control in efflux pump inhibition assays and in experiments using ΔtolC mutants.

Anti-Bacillus anthracis Biodefense Research

Pyrrolomycin E demonstrates intermediate potency against Bacillus anthracis (MIC ≤0.16 µM), positioning it as a useful reference standard in biodefense-related antibacterial discovery programs. Its activity, though lower than Pyrrolomycin D (≤0.069 µM), exceeds that of Pyrrolomycins A (8.62 µM), B (0.28 µM), and C (0.31 µM), providing a benchmark for evaluating novel synthetic pyrrolomycin derivatives targeting this pathogen [1].

Application
Selection Property
Validation Focus
Halogenation SAR Studies
5-chloro-3-nitropyrrole core configuration
Potency spectrum relative to C/D analogs
Membrane Protonophore Research
Membrane partitioning profile
Uncoupling efficiency vs. mitochondrial assay context
Gram-Negative Permeability Profiling
Outer membrane penetration profile
Efflux pump recognition (AcrAB-TolC) negative control
B. anthracis Biodefense Research
Intermediate potency against B. anthracis
Benchmark screening versus analog panel

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